molecular formula C8H8INO B13030089 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13030089
M. Wt: 261.06 g/mol
InChI Key: WDZSRWJRKDVQJB-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a valuable chemical intermediate in organic synthesis and pharmaceutical research. The iodine substituent on the benzoxazine core makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . The 1,4-benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry, frequently encountered in compounds with a wide range of biological activities . Recent scientific literature highlights that novel benzo[b][1,4]oxazine derivatives have been designed and synthesized as potent ferroptosis inhibitors, demonstrating nanomolar efficacy in cellular models . Furthermore, related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been reported to act as high-affinity 5-HT6 receptor antagonists with good brain penetration, indicating potential applications in neuroscientific research . This product is intended for research purposes only by technically qualified individuals. It is strictly not intended for use in foods, drugs, cosmetics, or household products. IDENTIFIERS • Molecular Formula : C9H10INO • Molecular Weight : 275.09 g/mol SAFETY AND USAGE • Handling : Handle with care in a controlled laboratory setting. • Usage : For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

8-iodo-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2

InChI Key

WDZSRWJRKDVQJB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC=C2I

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

A common approach to synthesize the benzoxazine core involves the reaction of 2-aminophenol derivatives with haloacetyl compounds (e.g., chloroacetyl chloride) to form intermediates that undergo intramolecular cyclization to yield the 3,4-dihydro-2H-benzo[b]oxazine ring.

  • Example Procedure:

    • 2-Aminophenol is reacted with chloroacetyl chloride in the presence of a base such as sodium bicarbonate and a phase transfer catalyst (e.g., tetraethylammonium bromide) in chloroform at low temperature (0°C) to form a chloroacetamide intermediate.
    • The intermediate is then heated (e.g., 60°C for 16 hours) to promote cyclization, yielding the benzoxazine ring system with yields reported around 78%.

Iodination at the 8-Position

Selective iodination of the benzoxazine ring at the 8-position can be achieved by electrophilic aromatic substitution using iodine or iodine reagents under controlled conditions. The reaction conditions must be optimized to avoid over-iodination or degradation of the oxazine ring.

  • Typical Iodination Conditions:

    • Use of iodine in the presence of an oxidizing agent or Lewis acid catalyst.
    • Solvent choice (e.g., acetic acid, dichloromethane) and temperature control are critical to achieve regioselectivity.
    • The reaction is monitored by chromatographic or spectroscopic methods to confirm mono-iodination.

Alternative Routes via Halogenated Precursors

In some synthetic routes, halogenated phenol derivatives (e.g., 8-iodo-2-aminophenol) are used as starting materials. These precursors undergo cyclization with haloacetyl compounds to directly yield the iodinated benzoxazine without the need for post-cyclization iodination.

  • This approach can improve regioselectivity and reduce side reactions associated with electrophilic aromatic substitution on the benzoxazine ring.
Step Reagents and Conditions Description Yield (%)
1 2-Aminophenol + Chloroacetyl chloride, NaHCO3, TEBA, chloroform, 0°C to RT Formation of chloroacetamide intermediate ~85
2 Heating at 60°C for 16 hours Intramolecular cyclization to 3,4-dihydro-2H-benzo[b]oxazine 78
3 Iodination with I2 and oxidant in acetic acid Electrophilic aromatic substitution at 8-position 65-75
  • The choice of base and solvent in the initial acylation step significantly affects the purity and yield of the intermediate.
  • Cyclization temperature and time must be optimized to avoid polymerization or decomposition.
  • Iodination requires careful control of stoichiometry and reaction time to prevent di- or poly-iodination.
  • Use of pre-iodinated phenol precursors can streamline synthesis and improve overall yield and selectivity.
  • Protective groups on the amino function may be employed to prevent side reactions during iodination and are removed subsequently under acidic conditions (e.g., trifluoroacetic acid treatment).
Method Starting Material Key Reagents Reaction Type Advantages Disadvantages
Direct Cyclization + Post-Iodination 2-Aminophenol Chloroacetyl chloride, I2 Acylation, Cyclization, Electrophilic substitution Straightforward, well-established Requires careful iodination control
Cyclization of Pre-iodinated Phenol 8-Iodo-2-aminophenol Chloroacetyl chloride Acylation, Cyclization High regioselectivity, fewer side products Requires synthesis of iodinated phenol precursor
One-pot Cascade Reactions 2-Halophenols + 2-chloroacetamides, CuI/DBU catalyst CuI, DBU Nucleophilic substitution, coupling, cyclization Efficient, broad substrate scope Requires catalyst and optimization

The preparation of 8-Iodo-3,4-dihydro-2H-benzo[b]oxazine involves well-established synthetic strategies centering on the formation of the benzoxazine ring followed by selective iodination. Advances in synthetic methodology, including the use of pre-iodinated precursors and catalytic cascade reactions, have enhanced the efficiency and selectivity of the synthesis. Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is crucial for high yields and purity. These methods provide a robust platform for the synthesis of this compound, facilitating further exploration of its biological and material applications.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substituted Benzoxazines: Products with various functional groups replacing the iodine atom.

    Quinone Derivatives: Formed through oxidation reactions.

    Hydroxy Derivatives: Formed through reduction reactions

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The biological and chemical properties of 1,4-benzoxazine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 8-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine with key analogs:

Table 1: Structural and Functional Comparison of 1,4-Benzoxazine Derivatives
Compound Name Substituent(s) Key Features Biological Activity/Application Reference
This compound Iodine (C8) - High atomic mass for imaging
- Electron-withdrawing effect
Potential imaging agents, anticancer leads
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Bromine (C8) - Moderate halogen size
- Suitable for Suzuki coupling
Intermediate in CNS drug synthesis
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Bromine (C8), Benzyl (N4) - Enhanced lipophilicity
- Steric hindrance at N4
5-HT6 receptor antagonists
3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Methoxyphenyl (C3) - Electron-donating group
- Improved solubility
Antioxidant, anticancer candidates
8-Hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one Hydroxyl (C8), Ketone (C3) - Hydrogen-bonding capacity
- Metabolic stability
Antimicrobial, cytotoxic agents
2-Ethynyl-4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Ethynyl, Methoxybenzyl, Methyl groups - Rigid alkyne spacer
- Enhanced antioxidant activity
Senescence-modulating agents

Key Observations :

  • N4 Substitution : Benzyl groups increase lipophilicity and receptor binding affinity (e.g., 5-HT6 antagonism) but may reduce metabolic stability .
  • Functional Groups : Ethynyl and methoxy groups in antioxidant derivatives (e.g., compound 7/8) improve radical-scavenging efficacy .
Anticancer Activity :
  • Hypoxia-targeting 1,4-benzoxazines (e.g., halogenated derivatives) inhibit HIF-1α and VEGF pathways, showing selective cytotoxicity in hypoxic cancer cells .
  • Example : 8-Iodo derivatives may exploit bioreductive activation in low-oxygen tumor microenvironments .
CNS Modulation :
  • 4-Benzyl-8-bromo analogs exhibit potent 5-HT6 receptor antagonism (Ki < 50 nM), relevant for treating depression and cognitive disorders .
Antioxidant Properties :
  • Ethynyl- and methoxy-substituted derivatives (e.g., compound 7) reduce oxidative stress in fibroblasts, with EC₅₀ values comparable to resveratrol .
Dual Thromboxane/Prostacyclin Modulation :

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